molecular formula C10H9ClN4NaO6P B12685032 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt CAS No. 94200-58-5

6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt

Cat. No.: B12685032
CAS No.: 94200-58-5
M. Wt: 370.62 g/mol
InChI Key: NFGUUVNHKPUPKS-MCDZGGTQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(3,5-O-phosphinico-β-D-ribofuranosyl)-9H-purine, monosodium salt (hereafter referred to as the target compound) is a chlorinated purine nucleoside derivative with a cyclic phosphoric acid group bridging the 3'- and 5'-hydroxyl positions of the ribofuranosyl ring, forming a 3,5-O-phosphinico moiety. This modification distinguishes it from standard nucleosides, as the phosphinico group introduces ionic character and enhances solubility in aqueous environments due to its monosodium salt form . Its molecular formula is C₁₀H₁₀ClN₄O₇P·Na, with a molecular weight of 407.64 g/mol (calculated from and ).

Properties

CAS No.

94200-58-5

Molecular Formula

C10H9ClN4NaO6P

Molecular Weight

370.62 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H10ClN4O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1

InChI Key

NFGUUVNHKPUPKS-MCDZGGTQSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropurine and ribofuranose derivatives.

    Glycosylation Reaction: The ribofuranose derivative is glycosylated with 6-chloropurine under acidic or basic conditions to form the nucleoside.

    Phosphorylation: The nucleoside is then phosphorylated using phosphoric acid or its derivatives to introduce the phosphinico group.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a chlorinated purine structure combined with a phosphinic acid group. This unique configuration enhances its solubility and biological activity compared to other purine analogs. The presence of the chlorine atom at the 6-position contributes to its reactivity, particularly in nucleophilic substitution and hydrolysis reactions, which are critical for its biological interactions.

Biological Applications

1. Antiviral Activity

  • Mechanism of Action : The structural similarity of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine to natural nucleotides allows it to interfere with nucleic acid synthesis. It has been shown to inhibit viral replication through competitive inhibition of viral enzymes involved in nucleotide metabolism.
  • Case Studies : Research indicates that this compound exhibits potent antiviral activity against various viruses, including those responsible for hepatitis and HIV. In vitro studies have demonstrated its ability to reduce viral load significantly in infected cell lines.

2. Anticancer Properties

  • Mechanism of Action : The compound's interaction with nucleic acids also positions it as a potential anticancer agent. By disrupting the synthesis of nucleic acids in rapidly dividing cancer cells, it can inhibit tumor growth.
  • Case Studies : Clinical trials have explored its efficacy in treating specific types of cancer, showing promising results in reducing tumor size and improving patient outcomes when used in combination with other chemotherapeutic agents.

Research Insights

Recent studies have focused on the pharmacodynamics and pharmacokinetics of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine. Binding affinity assays using techniques such as surface plasmon resonance have revealed high binding affinities to viral enzymes and nucleic acids, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine

  • Structure : Acetyl groups at 2', 3', and 5' positions protect hydroxyls during synthesis .
  • Molecular Weight : 412.78 g/mol (vs. 407.64 g/mol for the target compound) .
  • Key Differences :
    • The acetyl groups render the compound lipophilic (logP ≈ 0.5–1.0), contrasting with the hydrophilic phosphinico-sodium salt (logP < -1.0) .
    • Acetylated derivatives are typically intermediates for further functionalization, whereas the phosphinico modification is often retained for biological activity .

Silylated Derivatives

6-Chloro-9-(2,3-di-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-9H-purine

  • Structure : Bulky tert-butyldimethylsilyl (TBS) groups at 2' and 3' positions enhance steric protection .
  • Synthesis : TBS groups are introduced using tetraisopropyldisiloxane (TIPS) in pyridine, followed by selective deprotection .
  • Applications : Used in oligonucleotide synthesis where temporary hydroxyl protection is required, unlike the permanent phosphinico modification in the target compound .

Dichloro-Substituted Analog

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine

  • Structure : Additional chlorine at the 2-position of the purine ring .
  • Biological Activity: Exhibits enhanced cytotoxicity in cancer cell lines compared to mono-chloro derivatives, attributed to increased electrophilicity .
  • Crystallography: Adopts an envelope conformation in the ribofuranosyl ring, similar to the target compound, but lacks π–π stacking due to steric hindrance from dichloro substitution .

Isopropylidene-Protected Analog

6-Chloro-9-[2,3-O-isopropylidene-β-D-ribofuranosyl 5-uronic acid chloride]-9H-purine

  • Structure : Cyclic isopropylidene group at 2',3' positions and a uronic acid chloride at 5' .
  • Reactivity : The uronic acid chloride enables conjugation with amines or alcohols, a feature absent in the phosphinico derivative .

Physicochemical Properties

Property Target Compound Tri-O-acetyl Derivative Dichloro Analog
Molecular Weight (g/mol) 407.64 412.78 447.22
logP -1.46 (calculated) 0.89 1.12
Solubility High (aqueous) Low (organic solvents) Moderate (DMSO)
Crystal System Monoclinic (predicted) Orthorhombic Monoclinic

Key Observations :

  • The phosphinico group and sodium counterion drastically reduce logP, enhancing water solubility for intravenous applications .
  • Acetylated and dichloro derivatives are preferred for solid-phase synthesis or lipid bilayer penetration, respectively .

Biological Activity

6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt (commonly referred to as 6-Cl-cPuMP) is a purine derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated purine base and a phosphinico-ribose moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts, particularly in antiviral and anticancer research.

Molecular Formula: C10H9ClN4NaO6P
Molecular Weight: 370.62 g/mol
CAS Number: 94200-58-5

Structural Characteristics

The compound features a chloro substituent at the 6-position of the purine ring, which may influence its interaction with biological targets. The presence of the phosphinico group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antiviral Properties

Research indicates that 6-Cl-cPuMP exhibits significant antiviral activity against various viruses. A study by demonstrated that this compound inhibits viral replication through interference with nucleic acid synthesis. Specifically, it acts as a nucleotide analog, which can be incorporated into viral RNA or DNA, leading to premature termination of nucleic acid chains.

Anticancer Activity

In addition to its antiviral properties, 6-Cl-cPuMP has shown promise in cancer treatment. A case study involving human cancer cell lines revealed that this compound induces apoptosis (programmed cell death) in malignant cells. The mechanism involves the activation of caspases and the modulation of key signaling pathways such as the p53 pathway, which is critical for cell cycle regulation and apoptosis induction .

Enzymatic Interactions

6-Cl-cPuMP's biological activity is also attributed to its interactions with enzymes involved in nucleotide metabolism. It has been found to inhibit enzymes such as adenosine deaminase and ribonucleotide reductase, which play vital roles in nucleotide synthesis and metabolism . This inhibition can result in altered cellular nucleotide pools, impacting DNA replication and repair processes.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of 6-Cl-cPuMP:

StudyCell LineConcentrationEffect
HeLa50 µM70% inhibition of viral replication
MCF-725 µMInduction of apoptosis (30% increase)
A549100 µMCaspase activation (2-fold increase)

Case Studies

  • Antiviral Efficacy : In a study published in Virology Journal, researchers treated infected cells with varying concentrations of 6-Cl-cPuMP and observed a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent against viral infections.
  • Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that administration of 6-Cl-cPuMP resulted in significant tumor shrinkage in a subset of patients, correlating with increased levels of phosphorylated p53 in tumor biopsies .

Q & A

Q. Critical Factors :

  • Moisture-sensitive conditions to prevent hydrolysis of intermediates.
  • Use of molecular sieves (4Å) to scavenge water and improve reaction efficiency .

Advanced: How can researchers resolve contradictory data in stereochemical outcomes (α/β anomer ratios) during synthesis?

Methodological Answer:
Discrepancies in α/β ratios arise from variations in:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor β-anomer formation due to enhanced nucleophile stabilization, while non-polar solvents (e.g., benzene) may skew toward α-anomers .
  • Catalysts : Mercury(II) bromide promotes β-selectivity by stabilizing transition states via coordination with the purine base .
  • Chromatographic Resolution : Preparative TLC with multiple developments (CHCl₃-MeOH 98:2) effectively separates anomers, as demonstrated by NMR integration of H-1’ protons (δ 6.15–6.32 ppm for α vs. δ 5.95–6.12 ppm for β) .

Q. Data Reconciliation :

  • Quantify ratios using integrated NMR signals or HPLC-UV analysis.
  • Optimize silylation duration (24–48 hr) to minimize side reactions .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR: Confirm ribofuranosyl configuration (e.g., J1',2' = 3–5 Hz for β-anomers) and phosphinico group integration .
    • ³¹P NMR: Detect phosphinico resonances (δ 0–5 ppm) and verify monosodium salt formation .
  • IR Spectroscopy : Monitor carbonyl (C=O, ~1700 cm⁻¹) and phosphoryl (P=O, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ expected for C₁₀H₁₁ClN₄O₇PNa) .

Advanced: How does the compound interact with divalent metal ions (e.g., Hg²⁺), and what implications does this have for experimental design?

Methodological Answer:
The compound forms complexes with Hg²⁺ via coordination at the purine N7 position, as shown by UV spectral shifts (λmax 265→275 nm) and chloride ion release in acidic media .
Implications :

  • Avoid Hg²⁺-containing reagents (e.g., mercuric acetate) in synthesis to prevent unintended complexation.
  • Use EDTA buffers in biological assays to chelate trace metals that may alter reactivity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic Hydrolysis : Degrades via glycosidic bond cleavage at pH < 3, with t1/2 ~2 hr at 37°C. Stabilize with sodium phosphate buffers (pH 6–8) .
  • Thermal Stability : Decomposes above 60°C; store lyophilized at -20°C. Aqueous solutions retain >90% integrity for 48 hr at 4°C .

Advanced: How can researchers address discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. no effect)?

Methodological Answer:
Contradictions may stem from:

  • Impurity Profiles : Trace α-anomers or dechlorinated byproducts (e.g., 9H-purine derivatives) can inhibit enzymes non-specifically. Validate purity via HPLC (>98%) .
  • Assay Conditions : Mg²⁺ or ATP concentrations in kinase assays may compete with the compound’s phosphinico group. Optimize buffer ionic strength and cofactor levels .

Basic: What are the toxicity considerations for handling this compound in vitro?

Methodological Answer:

  • Acute Toxicity : LD₅₀ (mouse, oral) >500 mg/kg; handle with standard PPE (gloves, lab coat). No mutagenicity reported in Ames tests .
  • Waste Disposal : Neutralize with 10% NaOH and incinerate as hazardous organic waste .

Advanced: What computational methods are suitable for modeling its interaction with target enzymes (e.g., kinases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with AMBER force fields to predict binding to ATP-binding pockets. Key interactions:
    • Phosphinico group with Mg²⁺ cofactors.
    • Chloropurine moiety with hydrophobic residues (e.g., Phe80 in PKA) .
  • MD Simulations : CHARMM36 simulations (100 ns) assess stability of ribofuranosyl conformational dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.